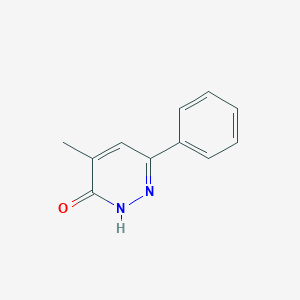

4-Methyl-6-phenylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

13300-09-9 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-methyl-3-phenyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |

InChI Key |

HNZITGUYCFHIMD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NNC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=NNC1=O)C2=CC=CC=C2 |

Other CAS No. |

13300-09-9 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 6 Phenylpyridazin 3 2h One and Its Analogues

Classical Synthetic Routes to the Pyridazinone Core

The foundational approaches to constructing the pyridazinone ring system have been well-established for decades and remain cornerstones of heterocyclic synthesis. These methods typically involve the formation of the six-membered ring containing two adjacent nitrogen atoms from acyclic precursors.

One of the most direct and widely employed methods for synthesizing the pyridazin-3(2H)-one core is the cyclocondensation reaction between a γ-keto-carboxylic acid and a hydrazine (B178648) derivative. thieme-connect.de This reaction involves the condensation of hydrazine or its substituted analogues (e.g., hydrazine monohydrate, phenylhydrazine) with the keto acid, leading to the formation of the heterocyclic ring through intramolecular cyclization and dehydration. libretexts.orgorganic-chemistry.org The reaction is versatile, allowing for the synthesis of a wide array of pyridazinones by varying the substituents on both the keto acid and the hydrazine component. nih.gov For instance, the reaction of a 4-oxoalkanoic acid with hydrazine hydrate (B1144303) directly yields the corresponding pyridazin-3(2H)-one. thieme-connect.de

This method can also be used to produce partially saturated dihydropyridazinones, which can serve as precursors to the fully aromatic pyridazinone systems. researchgate.net The choice of reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.

The first step is a Friedel-Crafts acylation, where an aromatic compound is acylated with a cyclic anhydride (B1165640), typically succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netnih.gov This reaction introduces the keto-carboxylic acid moiety onto the aromatic ring. masterorganicchemistry.com For example, the acylation of an appropriately substituted benzene (B151609) derivative with succinic anhydride yields a 4-aryl-4-oxobutanoic acid intermediate. researchgate.net

In the second step, this intermediate γ-keto acid is cyclized with a hydrazine derivative, as described in the previous section, to form the final pyridazinone product. researchgate.net This sequential approach allows for the synthesis of a diverse range of 6-arylpyridazinones by modifying the aromatic substrate used in the initial Friedel-Crafts reaction. beilstein-journals.orgnih.gov

Targeted Synthesis of 4-Methyl-6-phenylpyridazin-3(2H)-one

The specific synthesis of this compound builds upon the classical methods, employing specific precursors and potentially additional steps to achieve the desired substitution pattern and oxidation state.

The direct synthesis of this compound is achieved through the cyclocondensation of its corresponding γ-keto acid precursor, 2-methyl-4-oxo-4-phenylbutanoic acid, with hydrazine monohydrate. This reaction follows the general mechanism of hydrazine condensation, where one nitrogen atom of the hydrazine attacks the ketone carbonyl and the other attacks the carboxylic acid group (or its activated form), leading to ring closure and the elimination of two molecules of water to form the stable heterocyclic system.

In many synthetic routes, the initial cyclization of the keto-acid with hydrazine may result in the formation of a 4,5-dihydropyridazinone intermediate. researchgate.netresearchgate.net To obtain the final aromatic pyridazinone, a subsequent dehydrogenation (oxidation) step is required. nih.gov This aromatization is a critical step and can be accomplished using various oxidizing agents. researchgate.net

Several methods have been reported for the effective dehydrogenation of dihydropyridazinones. researchgate.net Common reagents include bromine in acetic acid, which provides the aromatized product under reflux conditions. researchgate.net Other effective systems include copper(II) chloride (CuCl₂) and manganese dioxide (MnO₂), which are often used depending on the solubility and reactivity of the dihydropyridazinone substrate. researchgate.netnih.gov Selenium dioxide (SeO₂) has also been utilized for this transformation. researchgate.net The choice of reagent can be crucial for achieving good yields and avoiding unwanted side reactions.

Table 1: Reagents for Dehydrogenation of Dihydropyridazinones

| Reagent | Conditions | Reference |

| Bromine/Acetic Acid | Reflux at 90-95°C | researchgate.net |

| Copper(II) Chloride | Acetic Acid | researchgate.netnih.gov |

| Manganese(IV) Oxide | THF | researchgate.netnih.gov |

| Selenium Dioxide | Refluxing Xylene | researchgate.net |

Synthesis of Key Intermediates for Diversification

The production of diverse analogues of this compound for structure-activity relationship (SAR) studies relies on the synthesis of versatile intermediates that can be readily modified.

One primary strategy involves synthesizing a range of substituted γ-keto acid precursors. By varying the starting materials in the Friedel-Crafts acylation (e.g., using different substituted benzenes or anhydrides), a library of pyridazinones with diverse substituents at the 6-position and on the phenyl ring can be generated.

Another powerful approach involves the post-synthesis modification of the pyridazinone core. A key intermediate for such diversification is the 3-chloropyridazine (B74176) derivative. This can be prepared by treating the parent pyridazin-3(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The resulting 3-chloro-6-phenyl-4-methylpyridazine is a highly valuable intermediate because the chlorine atom can be readily displaced by a wide variety of nucleophiles (e.g., amines, hydrazines, thiols), allowing for the introduction of numerous functional groups at the 3-position. nih.gov This strategy significantly expands the chemical space that can be explored around the pyridazinone scaffold.

Halogenated Pyridazinone Precursors

Halogenated pyridazinones are versatile intermediates, serving as key precursors for the synthesis of more complex, substituted derivatives. The halogen atom, typically chlorine or bromine, acts as a leaving group, enabling nucleophilic substitution and cross-coupling reactions to introduce diverse functional groups onto the pyridazinone ring.

A common strategy involves the nucleophilic substitution reaction of dichloropyridazines. For instance, 3,6-dichloropyridazine (B152260) can react with phenylpiperazine or morpholine (B109124) derivatives to produce 3-chloro-6-substituted pyridazines. nih.gov Subsequent hydrolysis of these intermediates, often by heating in glacial acetic acid, yields the corresponding 6-substituted-3(2H)-pyridazinone. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing halopyridazinones. scispace.comthieme-connect.com Reactions such as Stille, Heck, and Sonogashira couplings allow for the introduction of various vinyl and alkynyl substituents at positions C-5 of the pyridazinone ring, starting from bromopyridazinones. thieme-connect.comresearchgate.net To prevent side reactions, the nitrogen atom of the pyridazinone ring is often protected, for example, with a methoxymethyl (MOM) group, which can be later removed by acid hydrolysis. thieme-connect.com

Table 1: Examples of Halogenated Pyridazinone Precursor Reactions

| Precursor | Reagent(s) | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Phenylpiperazine/Morpholine derivatives, then hydrolysis | Nucleophilic Substitution | 6-Substituted-3(2H)-pyridazinone | nih.gov |

| 5-Bromo-2-MOM-6-phenyl-3(2H)-pyridazinone | Vinyl/Alkynyl stannanes | Stille Coupling (Pd-catalyzed) | 5-Vinyl/Alkynyl-2-MOM-6-phenyl-3(2H)-pyridazinone | thieme-connect.com |

| 5-Bromo-2-MOM-6-phenyl-3(2H)-pyridazinone | Alkenes | Heck Coupling (Pd-catalyzed) | 5-Alkenyl-2-MOM-6-phenyl-3(2H)-pyridazinone | thieme-connect.com |

Arylmethyl-Substituted Pyridazinones

The synthesis of arylmethyl-substituted pyridazinones often begins with the construction of a 6-arylpyridazinone core. A foundational method for this is the Friedel-Crafts acylation of an aromatic compound (like substituted benzene) with succinic anhydride, which yields a substituted 4-oxo-butyric acid. scielo.brscielo.br This γ-keto acid intermediate is then cyclized by reacting with hydrazine hydrate to form the 6-aryl-4,5-dihydropyridazin-3(2H)-one. scielo.brscielo.brresearchgate.net Dehydrogenation of this dihydro-derivative, for example using a bromine/acetic acid mixture, can yield the aromatic pyridazinone ring. scispace.comresearchgate.net

Once the 6-arylpyridazinone is formed, arylmethyl groups can be introduced at various positions. For example, condensation of 4,5-dihydro-6-aryl-3(2H)-pyridazinones with aromatic aldehydes in the presence of a base like sodium ethoxide affords the corresponding 4-substituted benzyl (B1604629) pyridazinones. researchgate.net Another approach involves the N-alkylation of the pyridazinone ring. The reaction of a 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde (B43269) and a secondary amine (imidazole or 1,2,4-triazole) in a Mannich reaction yields N-substituted derivatives. scielo.brscielo.br

A novel synthesis of 2-aryl pyridazinones has also been reported through the condensation of 3-oxo-3-substituted-2-arylhydrazonals with active methylenenitriles. tsijournals.com This reaction, using an eco-friendly solvent like ethanol (B145695) and a catalytic amount of piperidine, leads to arylpyridazine imine derivatives that readily hydrolyze under the reaction conditions to yield the final arylpyridazinone products. tsijournals.com

Table 2: Synthesis of Aryl- and Arylmethyl-Substituted Pyridazinones

| Starting Material(s) | Key Reaction(s) | Intermediate/Product | Reference(s) |

|---|---|---|---|

| Substituted aromatic compound + Succinic anhydride | Friedel-Crafts acylation, then cyclization with hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | scielo.brscielo.brresearchgate.net |

| 4,5-Dihydro-6-aryl-3(2H)-pyridazinone + Aromatic aldehyde | Condensation | 4-Substituted benzyl pyridazinone | researchgate.net |

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for constructing the pyridazinone ring system. These include multi-component reactions and the use of novel catalyst systems.

Multi-component Reactions in Pyridazinone Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. mdpi.com An ultrasound-promoted, three-component synthesis of pyridazinones has been reported, reacting arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst ([bmim]Br/AlCl₃). scispace.comresearchgate.net This method offers high yields and short reaction times. scispace.comresearchgate.net The reaction mechanism proceeds through a Friedel-Crafts acylation between the arene and the cyclic anhydride to generate a keto-carboxylic acid, which then cyclizes with the hydrazine derivative. scispace.com

Palladium-Assisted Methodologies

Palladium catalysis is a powerful tool for the synthesis and functionalization of pyridazinones. cornell.edu As mentioned previously (Section 2.3.1), palladium-catalyzed cross-coupling reactions of halogenated pyridazinones are highly effective for introducing substituents. scispace.comthieme-connect.com These reactions, including Stille, Heck, and Sonogashira couplings, provide a versatile means to create carbon-carbon bonds at specific positions on the pyridazinone core, enabling the synthesis of a wide array of analogues. thieme-connect.comthieme-connect.comresearchgate.net This approach has been instrumental in developing new series of 5-substituted 6-phenyl-3(2H)-pyridazinones. thieme-connect.comthieme-connect.com

Utilization of Zinc Chloride in One-Pot Processes

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. Zinc chloride (ZnCl₂) has emerged as an effective catalyst for such processes. A novel one-pot method for synthesizing 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves the reaction of phenylhydrazine (B124118) with 4-pentynoic acid in the presence of one equivalent of ZnCl₂. scispace.com This domino reaction combines hydrohydrazination and condensation steps to afford the pyridazinone product in moderate to good yields. scispace.com While the use of zinc halides for cycloisomerization of alkynes is not common, this application demonstrates its potential in heterocyclic synthesis. scispace.comresearchgate.net Anhydrous zinc chloride is known to be an efficient catalyst in various other organic transformations, often leading to excellent yields with shorter reaction times and easy workup. umich.edu

Table 3: Novel and Catalytic Synthetic Approaches

| Methodology | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Multi-component Reaction | Arene, Cyclic anhydride, Aryl hydrazine | [bmim]Br/AlCl₃, Ultrasound | High efficiency, short reaction time | scispace.comresearchgate.net |

| Palladium-Assisted Coupling | Halopyridazinone, Vinyl/Alkynyl reagents | Pd(0) catalyst | Versatile functionalization at C-5 | thieme-connect.comthieme-connect.comresearchgate.net |

Chemical Reactivity and Transformations of 4 Methyl 6 Phenylpyridazin 3 2h One Derivatives

Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring, particularly when substituted with leaving groups such as halogens, is susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, significantly altering the compound's chemical and physical properties.

Halogen Displacement Reactions (e.g., Iodination)

Halogenated derivatives of 6-phenylpyridazin-3(2H)-one serve as versatile intermediates for nucleophilic substitution reactions. The displacement of a chloro group by an iodo group is a key transformation. Studies on chloro-derivatives of 2-methyl-6-phenylpyridazin-3(2H)-one demonstrate that these compounds react with 57% aqueous hydrogen iodide. thieme-connect.descholarsresearchlibrary.com This reaction not only results in the nucleophilic substitution of the chlorine atom with iodine but can also lead to subsequent hydrodeiodination (the removal of the iodine atom). thieme-connect.descholarsresearchlibrary.com

For instance, the reaction of 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one with hydrogen iodide first yields 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one. scholarsresearchlibrary.com Further reaction leads to the formation of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one. scholarsresearchlibrary.com Similarly, treating 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one with hydrogen iodide produces a mixture of 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one and the fully dehalogenated 2-methyl-6-phenylpyridazin-3(2H)-one. thieme-connect.descholarsresearchlibrary.com The composition of the final product mixture is highly dependent on reaction conditions such as temperature and duration. scholarsresearchlibrary.com

| Starting Material | Reagent | Key Products | Reaction Type |

|---|---|---|---|

| 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% Hydrogen Iodide | 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one; 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one | Nucleophilic Substitution / Hydrodeiodination |

| 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% Hydrogen Iodide | 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one; 2-methyl-6-phenylpyridazin-3(2H)-one | Nucleophilic Substitution / Hydrodeiodination |

Reaction with Hydrazine (B178648) Derivatives

The pyridazinone ring can be functionalized by reacting halogenated precursors with nitrogen nucleophiles like hydrazine. This reaction is a cornerstone for synthesizing hydrazinylpyridazine derivatives, which are valuable precursors for creating fused heterocyclic systems.

In a relevant synthetic pathway, a 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one is first treated with phosphorus oxychloride to convert the carbonyl group into a chloro substituent, yielding a 3-chloropyridazine (B74176) derivative. researchgate.net This chlorinated intermediate readily reacts with hydrazine hydrate (B1144303) in refluxing dioxane. researchgate.net The chlorine atom at the C3 position is displaced by the hydrazine group, resulting in the formation of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine. researchgate.net This hydrazinylpyridazine can then be used to construct fused triazine ring systems. researchgate.net Additionally, other studies have shown that pyridazinone derivatives can react with phenylhydrazine (B124118) to form the corresponding phenylhydrazone derivatives. scispace.com

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Hydrazine Hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Nucleophilic Substitution |

Electrophilic Aromatic Substitution on Pendant Phenyl Groups

While many synthetic efforts focus on the pyridazinone ring itself, the pendant phenyl group at the C6 position also offers a site for chemical modification. However, specific examples of direct electrophilic aromatic substitution, such as nitration or halogenation, on the phenyl ring of a pre-formed 4-methyl-6-phenylpyridazin-3(2H)-one scaffold are not extensively detailed in the reviewed scientific literature. The synthesis of derivatives with substituted phenyl rings, such as those bearing halo or amino groups, is acknowledged as important for tuning biological activity. researchgate.net These compounds are often prepared by starting with an already substituted γ-keto acid before the cyclization step with a hydrazine derivative to form the pyridazinone ring.

Oxidation and Reduction Chemistry

Oxidation and reduction reactions are fundamental to modifying the pyridazinone core and its substituents, particularly for converting dihydropyridazinones to their aromatic counterparts or altering alkyl side chains.

Oxidation of Methylene Groups for Aroyldihydropyridazinone Formation

The specific transformation involving the oxidation of the methylene or methyl group at the C4 position of the pyridazinone ring to form an aroyldihydropyridazinone derivative is not a commonly reported reaction in the available literature. While oxidation of other positions, such as a 5-(hydroxymethyl) group to an aldehyde, has been documented, the direct oxidation of a C4-alkyl group to a carbonyl function appears to be a less-explored synthetic route. thieme-connect.de

Dehydrogenation Reactions for Aromatic Pyridazinones

The synthesis of aromatic pyridazinones often proceeds through a dihydropyridazinone intermediate. The final step in such a synthesis is a dehydrogenation or oxidation reaction to introduce the double bond and create the stable aromatic ring. A common and effective method for this transformation is the use of bromine in acetic acid. nih.govdur.ac.uk For example, 6-phenyl-4,5-dihydropyridazin-3(2H)-one can be successfully aromatized to 6-phenylpyridazin-3(2H)-one under these conditions. dur.ac.uk

Other oxidizing agents have also been employed for this purpose. Reagents such as copper(II) chloride and manganese(IV) oxide are effective for the dehydrogenation of 4,5-dihydropyridazinone derivatives to yield the corresponding aromatic pyridazinones. nih.gov The choice of reagent can depend on the solubility and stability of the starting material. nih.gov

| Starting Material Class | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Bromine / Acetic Acid | 6-Phenylpyridazin-3(2H)-one | Dehydrogenation |

| 4,5-Dihydropyridazinone derivatives | Copper(II) Chloride | Aromatic Pyridazinones | Dehydrogenation |

| 4,5-Dihydropyridazinone derivatives | Manganese(IV) Oxide | Aromatic Pyridazinones | Dehydrogenation |

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 2-position of the pyridazinone ring, which is part of a cyclic hydrazine system, is a common site for substitution reactions such as alkylation and acylation. dergipark.org.tr These reactions are fundamental for introducing chemical diversity and modulating the biological properties of the pyridazinone scaffold. nih.gov

N-alkylation is frequently accomplished by treating the pyridazinone derivative with an alkylating agent in the presence of a base. The base deprotonates the N-H group, forming a more nucleophilic anion that readily reacts with the electrophilic alkylating agent. For instance, the reaction of 6-(substituted)-3(2H)-pyridazinone with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in acetone leads to the formation of the corresponding N-substituted acetate ester. mdpi.com Similarly, direct alkylation of pyridazinone intermediates with methyl iodide has been reported to yield N-methyl derivatives. nih.govsemanticscholar.org Other studies have utilized various benzyl (B1604629) bromide derivatives in dimethylformamide (DMF) with potassium carbonate to achieve N-alkylation. nih.gov

While specific examples of N-acylation on the this compound scaffold are less commonly detailed in the provided context, the general principle involves reacting the pyridazinone with an acylating agent like an acid chloride or anhydride (B1165640). This process introduces an acyl group onto the nitrogen atom, a strategy often employed in medicinal chemistry to alter a compound's pharmacokinetic profile.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 6-(substituted-piperazin-1-yl/morpholino)-3(2H)-pyridazinone | Ethyl bromoacetate | K2CO3 / Acetone | Ethyl 6-(substituted)-3(2H)-pyridazinone-2-ylacetate | mdpi.com |

| 4-Amino-6-(substituted)-pyridazin-3(2H)-one | Methyl iodide | Not specified | 4-Amino-2-methyl-6-(substituted)-pyridazin-3(2H)-one | nih.govsemanticscholar.org |

| 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide | Benzyl bromide derivatives | K2CO3 / DMF | N-benzylated pyridazinone derivatives | nih.gov |

Functional Group Interconversions on Pyridazinone Scaffolds

The pyridazinone ring and its substituents can undergo various functional group interconversions, allowing for the synthesis of a wide array of derivatives. Key transformations include the conversion of the carbonyl group to a thione and the hydrolysis of ester functionalities.

The conversion of the carbonyl group (C=O) at the 3-position of the pyridazinone ring into a thiocarbonyl group (C=S), a process known as thionation, yields the corresponding pyridazine-3(2H)-thione. This transformation is typically achieved using specific thionating agents.

One common reagent for this purpose is phosphorus pentasulfide (P4S10). For example, reacting a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivative with phosphorus pentasulfide results in the formation of the pyridazinethione derivative. nih.gov Another powerful and widely used thionating agent is Lawesson's reagent. The transformation of a carbonyl group in a pyridazinone derivative into a thiocarbonyl has been successfully carried out using Lawesson's reagent in toluene. semanticscholar.org This reaction is a key step in creating scaffolds for further chemical modification.

| Starting Material | Thionating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus pentasulfide (P4S10) | Not specified | Pyridazinethione derivative | nih.gov |

| Pyridazinone derivative with C=O at position 3 | Lawesson's reagent | Toluene | Pyridazinone derivative with C=S at position 3 | semanticscholar.org |

Ester groups attached to the pyridazinone scaffold, either directly or via a linker, can be hydrolyzed to the corresponding carboxylic acids. This reaction is fundamental for preparing intermediates for peptide couplings or for introducing a polar, acidic functional group. Hydrolysis can be catalyzed by either an acid or a base. libretexts.org

Basic hydrolysis, often referred to as saponification, involves treating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.orgjk-sci.com This process is typically irreversible as it forms a carboxylate salt. libretexts.org For example, a 4-carbethoxy (ethyl ester) function on a pyridazinone derivative was successfully hydrolyzed to the corresponding carboxylic acid. nih.govsemanticscholar.org Similarly, the hydrolysis of ethyl ester precursors to obtain the final carboxylic acid product is a documented transformation on pyridazinone-related scaffolds. nih.gov Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process that requires heating with a large excess of water and a strong acid catalyst. libretexts.orgpressbooks.pub

| Starting Material (Ester) | Reaction Conditions | Product (Carboxylic Acid) | Reference |

|---|---|---|---|

| Pyridazinone derivative with a 4-carbethoxy group | Not specified | Corresponding 4-carboxylic acid derivative | nih.govsemanticscholar.org |

| Ethyl ester of a pyrido-pyridazinone precursor | Not specified | Corresponding carboxylic acid | nih.gov |

| Generic Ester | Base (e.g., NaOH) and heat | Carboxylate salt (acidified to carboxylic acid) | libretexts.orgpressbooks.pub |

Spectroscopic Data for this compound Not Publicly Available

Following an extensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound (CAS No. 13300-09-9) is not available in the public domain. Consequently, the generation of a scientifically accurate article with the requested detailed structural analysis and data tables is not possible at this time.

Searches were conducted to locate ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and MS (Mass Spectrometry) data. While information, including full spectral characterization, is available for structurally similar compounds and derivatives, this information is not applicable for the specific molecule .

Available data for related compounds includes:

Derivatives of 6-phenylpyridazin-3(2H)-one with various substituents at the 4-position, such as 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one.

The parent compound 6-phenylpyridazin-3(2H)-one , which lacks the methyl group at the 4-position.

Other pyridazinone analogs with different substitution patterns on the heterocyclic or phenyl rings.

Basic information for this compound, such as its molecular formula (C₁₁H₁₀N₂O) and molecular weight (186.21 g/mol ), is accessible in chemical databases like PubChem. nih.gov However, these entries lack the experimental spectral data required for a thorough structural elucidation as specified in the requested article outline.

Without access to primary research articles or spectral database entries that have characterized this specific compound, any attempt to provide chemical shifts, coupling constants, vibrational frequencies, or fragmentation patterns would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article focusing solely on the advanced spectroscopic characterization of this compound cannot be provided.

Structural Elucidation and Advanced Spectroscopic Characterization

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The spectrum of 4-Methyl-6-phenylpyridazin-3(2H)-one is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions associated with its aromatic (phenyl) and heteroaromatic (pyridazinone) ring systems. While specific experimental data for this compound is not detailed in the available literature, the analysis of related pyridazinone structures allows for a general interpretation. mdpi.comresearchgate.net The conjugated system formed by the phenyl ring and the pyridazinone moiety is expected to result in strong absorption bands in the UV region.

Table 2: Expected UV-Vis Absorption Data

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| e.g., Ethanol (B145695) | Data not available in cited sources | e.g., π → π* |

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking that dictate the crystal packing.

For this compound, which is achiral, the analysis would confirm its planar and non-planar features and detail the intermolecular forces governing its supramolecular structure. nih.gov Although a specific single-crystal X-ray structure for this compound has not been reported in the searched scientific literature, data from closely related pyridazinone derivatives indicate that molecules in this class often form hydrogen-bonded dimers or chains. nih.govmdpi.comnih.govresearchgate.net

Table 3: Representative Crystallographic Data Parameters from XRD Analysis

| Parameter | Value |

|---|---|

| Crystal System | Data not available in cited sources |

| Space Group | Data not available in cited sources |

| a (Å) | Data not available in cited sources |

| b (Å) | Data not available in cited sources |

| c (Å) | Data not available in cited sources |

| α (°) | Data not available in cited sources |

| β (°) | Data not available in cited sources |

| γ (°) | Data not available in cited sources |

| V (ų) | Data not available in cited sources |

Solid-State Characterization Techniques

The characterization of the bulk, solid-state properties of a compound is essential, particularly in pharmaceutical and materials science. Techniques like PXRD and DSC provide information on crystallinity, polymorphism, and thermal stability.

Powder X-ray diffractometry is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). It is instrumental in identifying crystalline forms (polymorphs), determining phase purity, and monitoring phase transformations. For related compounds like 6-phenylpyridazin-3(2H)-one, PXRD has been used to confirm that the solid form does not change after solubility experiments. nih.gov An experimental PXRD pattern for this compound is not available in the cited literature.

Table 4: Representative Powder X-ray Diffraction (PXRD) Peak Data

| Position (°2θ) | Intensity (%) |

|---|---|

| Data not available in cited sources | Data not available in cited sources |

| Data not available in cited sources | Data not available in cited sources |

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the thermal properties of a material, such as its melting point, enthalpy of fusion, and glass transitions. A DSC thermogram for a pure, crystalline sample of this compound would show a single, sharp endothermic peak corresponding to its melting point. The melting point for this compound has been reported as 189 °C. chemicalbook.com The area under this peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Table 5: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value |

|---|---|

| Onset Temperature (°C) | Data not available in cited sources |

| Peak Temperature (Melting Point, °C) | 189 chemicalbook.com |

Computational and Theoretical Investigations of Pyridazinone Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of pyridazinone systems at the molecular level. These methods provide a detailed picture of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and predict the most stable three-dimensional structure of molecules. researchgate.netresearchgate.net For pyridazinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to optimize the molecular geometry. researchgate.net This process determines the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.

The optimized geometry reveals key structural features. For instance, in related phenylpyridazinone structures, the pyridazinone and phenyl rings are typically not coplanar. In a similar compound, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the dihedral angle between the benzene (B151609) and pyridazine (B1198779) rings is 11.47°. nih.gov Such calculations confirm that the optimized molecular geometries represent true energy minima on the potential energy surface. researchgate.net

Table 1: Representative Geometric Parameters for a Phenylpyridazinone Skeleton

| Parameter | Bond | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | ~1.24 |

| Bond Length | N-N | ~1.35 |

| Bond Length | C=N | ~1.31 |

| Dihedral Angle | Phenyl Ring - Pyridazinone Ring | ~11.5° |

Note: Data is based on a closely related structure, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, to illustrate typical values. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govmalayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. malayajournal.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net In pyridazinone derivatives, the HOMO is often localized on the phenyl ring and the nitrogen atoms, while the LUMO is distributed over the pyridazinone ring, including the carbonyl group. nih.govmdpi.com This distribution indicates that the molecule can participate in charge transfer interactions, which is essential for its biological activity. malayajournal.org

Table 2: FMO Properties of a Representative Pyridazinone Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | ~ -5.3 |

| LUMO | ~ -1.3 |

| Energy Gap (ΔE) | ~ 4.0 |

Note: Values are illustrative based on similar heterocyclic systems and demonstrate the general electronic characteristics. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale where red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral areas. nih.govresearchgate.net

For pyridazinone structures, MEP analysis typically reveals that the most negative potential (red region) is concentrated around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bonding interactions. researchgate.netrsc.org The nitrogen atoms of the pyridazinone ring also exhibit negative potential. researchgate.net Conversely, the hydrogen atoms of the phenyl ring and the methyl group generally show positive potential (blue regions), indicating they are susceptible to nucleophilic attack. nih.gov This information is vital for understanding how the molecule interacts with biological receptors. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stabilization energy associated with them. orientjchem.org This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. These studies are instrumental in drug discovery for elucidating binding mechanisms and predicting binding affinities.

Human Cyclooxygenase-2 (hCOX-2): Pyridazinone derivatives are recognized as promising inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govsemanticscholar.org Molecular docking studies are performed to investigate how compounds like 4-methyl-6-phenylpyridazin-3(2H)-one fit into the active site of the hCOX-2 enzyme (e.g., PDB ID: 3LN1). nih.gov These studies often show that the pyridazinone scaffold can form key interactions with amino acid residues in the enzyme's active site, such as hydrogen bonds with residues like Gln178 and Ser339, and π-stacking interactions with Ala513 or Phe504. nih.gov The phenyl group can fit into a hydrophobic pocket, enhancing the binding affinity. These interactions help to rationalize the observed inhibitory activity and guide the synthesis of more potent and selective COX-2 inhibitors. d-nb.info

E. coli MurB protein: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a crucial component in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents. nih.govnih.gov While specific docking studies of this compound with E. coli MurB are not widely reported, related heterocyclic compounds have been investigated as MurB inhibitors. nih.gov Docking simulations would aim to place the pyridazinone derivative into the MurB active site (e.g., PDB ID: 5JZX), predicting potential interactions with key residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov Expected interactions could include hydrogen bonds with residues like Asn261 and His286, and hydrophobic interactions with Tyr210 and Pro283, which are known to be important for inhibitor binding in MurB. nih.gov

SARS-CoV-2 Proteases: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in viral replication. nih.govresearchgate.net In silico screening and molecular docking are widely used to identify potential inhibitors of this enzyme. euchembioj.commedjpps.com A pyridazinone scaffold could be docked into the Mpro active site (e.g., PDB ID: 6LU7) to assess its binding potential. medjpps.com Successful binding would likely involve the formation of hydrogen bonds with the catalytic dyad residues (His41 and Cys145) or other key residues within the substrate-binding pocket. The carbonyl oxygen of the pyridazinone ring is a potential hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic or π-π stacking interactions within the active site. nih.gov

Table 3: Summary of Potential Molecular Docking Interactions

| Protein Target | PDB ID | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|---|

| hCOX-2 | 3LN1 | Gln178, Ser339, Arg499 | Hydrogen Bonding |

| Ala513, Phe504 | π-Stacking / Hydrophobic | ||

| E. coli MurB | 5JZX | Asn261, His286, Val284 | Hydrogen Bonding |

| Tyr210, Pro283, Pro287 | Hydrophobic | ||

| SARS-CoV-2 Mpro | 6LU7 | His41, Cys145, Gly143 | Hydrogen Bonding |

Receptor Target Identification and Validation

Computational methods are pivotal in identifying and validating potential biological targets for novel compounds, including those with a pyridazinone core. Inverse virtual screening (iVS) and pharmacophore-based screening are prominent strategies employed for this purpose. tandfonline.com For instance, a study involving a library of 52 pyridazinone-based small molecules, originally designed as formyl peptide receptor (FPR) ligands, utilized a two-step computational approach for target identification. tandfonline.com The initial step involved a pharmacophore-based screening to identify potential macromolecular targets. tandfonline.com This was followed by molecular docking and molecular dynamics simulations to investigate and confirm the binding interactions between the pyridazinone ligands and the identified proteins. tandfonline.com Through this focused drug-repurposing strategy, aspartate aminotransferase was identified as the most promising repurposed target for this particular series of pyridazinone analogues. tandfonline.com

Another computational approach, SwissTargetPrediction, has been used to predict potential protein targets for newly synthesized pyridazinone derivatives. This tool helps in identifying plausible mechanisms of action by matching the compound's structure to a database of known ligand-target interactions. nih.gov In one study, this method was applied to a series of pyridazinone compounds designed as potential MAO-B inhibitors, helping to corroborate the intended target class. nih.gov These in silico techniques allow researchers to cast a wide net for potential targets before engaging in more resource-intensive experimental validation, thereby accelerating the drug discovery process for pyridazinone systems. tandfonline.comnih.gov

Scaffold Hopping and De Novo Design Approaches

Scaffold hopping and de novo design are powerful computational strategies in medicinal chemistry used to discover novel core structures with similar biological activities to known active compounds. nih.govniper.gov.in These approaches are particularly valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and circumventing synthetic challenges associated with an existing chemical series. niper.gov.inresearchgate.net

Scaffold hopping involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity. researchgate.netnih.gov For pyridazine scaffolds, which are considered privileged structures due to their chemical stability and synthetic accessibility, this strategy has been employed to develop novel inhibitors for targets like vascular endothelial growth factor 2 (VEGFR-2). researchgate.net The goal is to identify isofunctional molecules with different backbones that can maintain the necessary interactions with the biological target. nih.gov Natural products often serve as inspiration for scaffold hopping to discover more potent and patentable analogues. niper.gov.innih.gov

De novo design, on the other hand, involves building novel molecular structures from scratch, often within the constraints of a receptor's binding site. nih.govresearchgate.net This can be done through structure-based methods, which use the 3D structure of the target protein, or ligand-based methods, which rely on the pharmacophoric features of known active molecules. nih.gov For pyridazinone systems, these techniques can be used to explore new chemical space and design next-generation compounds with optimized properties. niper.gov.inresearchgate.net Computational tools can suggest novel chemotypes by assembling molecular fragments, and can even propose viable synthesis routes for the designed compounds. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational Approaches to SAR Elucidation

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of pyridazinone derivatives, providing insights that guide the design of more potent compounds. tandfonline.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. tandfonline.comacs.orgnih.gov

For example, CoMFA has been used to study the SAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with fungicidal activity. acs.orgnih.gov These models establish a correlation between the steric and electrostatic properties of the molecules and their biological activity, such as percent inhibition of wheat leaf rust. acs.orgresearchgate.net The resulting 3D contour maps highlight regions where bulky or electropositive/electronegative substituents are likely to enhance or diminish activity, offering crucial structural insights for designing new analogues. acs.orgnih.gov

In a study on pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), both CoMFA and CoMSIA models were developed. tandfonline.com The high statistical significance of these models (q² and r² values) indicated their reliability in predicting the bioactivities of the inhibitors. tandfonline.com By comparing the 3D-QSAR contour maps with the molecular docking conformations of the ligands, researchers can understand the fundamental structural requirements for potent inhibition. tandfonline.com Similarly, QSAR and pharmacophore analyses have been applied to pyridazinone derivatives that act as acetylcholinesterase inhibitors, resulting in a QSAR equation that can predict IC50 values before synthesis. researchgate.net

Table 1: Example of 3D-QSAR Model Statistics for Pyridazinone Derivatives

In Silico Prediction of Biological Activities

In silico methods are increasingly used to predict the biological activities of novel compounds, allowing for the efficient screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing. mdpi.com For pyridazinone derivatives, computational studies have been employed to predict a wide range of potential therapeutic applications.

A comprehensive computational study investigated a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as potential multi-target ligands for Alzheimer's disease. nih.gov This research used molecular docking, molecular dynamics simulations, and QSAR modeling to predict the compounds' ability to simultaneously inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov Based on these in silico analyses, 13 new pyridazine derivatives were designed that showed promising interactions with these key pathological proteins. nih.gov

Similarly, computational tools have been used to predict the anti-inflammatory potential of pyridazinone derivatives by modeling their interactions with enzymes like phosphodiesterase 4 (PDE4). nih.gov Molecular docking simulations can reveal the binding modes of these ligands within the active site of PDE4B and PDE4D isoforms, helping to explain preliminary SAR data and guide the design of more selective inhibitors. nih.gov Other studies have used in silico approaches to evaluate the potential of pyridazinone-based compounds as anticancer agents through inhibition of targets like FGFR1 or as antimicrobial agents. tandfonline.commdpi.com These predictive studies are a cornerstone of modern drug discovery, enabling the rational design of new pyridazinone-based therapeutic agents. nih.gov

Computational Assessment of Pharmacokinetic Profiles (e.g., ADMET prediction)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, as poor pharmacokinetics and toxicity are major causes of late-stage failures. numberanalytics.comnih.gov Computational, or in silico, ADMET prediction allows for the early assessment of these properties, helping to prioritize compounds with favorable profiles before significant resources are invested. nih.govresearchgate.net

For pyridazinone derivatives, various computational tools and QSAR-based models are utilized to predict their pharmacokinetic profiles. nih.govresearchgate.net For example, the PreADMET web server can be used to calculate properties such as blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), plasma protein binding (PPB), and potential inhibition of cytochrome P450 (CYP) isoforms. mdpi.comresearchgate.net In one study, the BBB penetration value for a specific pyridazinone derivative was calculated, indicating a high absorption capacity into the central nervous system. researchgate.net

Toxicity prediction is another key component of the in silico assessment. nih.gov Computational models can predict various toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (such as hERG inhibition). mdpi.comnih.gov A comprehensive computational analysis of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives for Alzheimer's disease included an ADMET property analysis, which showed promising oral absorption (96%) and no significant predicted toxicity for the newly designed compounds. nih.gov These predictions are vital for weeding out compounds with potentially harmful effects early in the discovery pipeline. nih.govresearchgate.net

Table 2: Representative In Silico ADMET Predictions for Pyridazinone Derivatives

Design and Synthesis of Pyridazinone Derivatives with Specific Molecular Interactions and Biological Relevance

Modification at the N-2 Position of the Pyridazinone Ring

The N-2 position of the 4-Methyl-6-phenylpyridazin-3(2H)-one ring offers a versatile site for chemical modification, allowing for the introduction of a wide range of substituents that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research has demonstrated that substitutions at this position can modulate biological activities, including analgesic, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

A common strategy involves the introduction of alkyl or aryl groups at the N-2 position. For instance, the synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone highlights the incorporation of a methyl group at this position, which can serve as a foundational structure for further derivatization. nih.gov The presence of an N-2 substituent can alter the molecule's lipophilicity, metabolic stability, and ability to interact with specific biological targets.

Furthermore, the incorporation of more complex moieties, such as piperazine (B1678402) rings, has been explored to enhance biological efficacy. The synthesis of N-2 substituted pyridazinone derivatives bearing a piperazine moiety has been shown to yield compounds with notable anticancer activity. researchgate.net This approach leverages the known pharmacological importance of the piperazine ring to create hybrid molecules with potentially synergistic effects. The flexibility in modifying the N-2 position allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential.

Substituent Effects at the C-4 Position

The C-4 position of the 6-phenylpyridazin-3(2H)-one core, adjacent to the methyl group in the target compound, is another critical site for synthetic modification that can profoundly impact biological activity. Introducing various substituents at this position allows for the exploration of structure-activity relationships (SAR) and the optimization of interactions with biological targets.

One notable strategy involves the introduction of amino and ureido functionalities. Studies on 4-amino and 4-ureido pyridazinone derivatives have demonstrated their potential as inhibitors of fatty acid-binding protein 4 (FABP4), a target implicated in metabolic diseases and cancer. mdpi.commdpi.com These substitutions can introduce new hydrogen bonding capabilities, potentially enhancing the binding affinity of the compound to its target protein.

Derivatization at the C-6 Phenyl Ring

The phenyl ring at the C-6 position of this compound is a key structural feature that significantly contributes to the molecule's biological profile. Derivatization of this phenyl ring provides a powerful tool for modulating the compound's activity, selectivity, and pharmacokinetic properties. A variety of substituents can be introduced onto the phenyl ring to probe interactions with the binding sites of target proteins.

Studies have shown that the nature and position of substituents on the C-6 phenyl ring can have a profound impact on biological activity. For example, the introduction of different substituents has been shown to influence the vasorelaxant activity of pyridazin-3-one derivatives. researchgate.net Similarly, the synthesis of 6-aryl-dihydropyridazin-3(2H)-ones with various substitutions on the aryl group has led to the discovery of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

A specific example is the synthesis of 6-(4-methylphenyl)-dihydropyridazin-3(2H)-one derivatives, which have demonstrated notable analgesic and anti-inflammatory activities. mdpi.com Furthermore, the introduction of an amino group, as in 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, provides a handle for further functionalization and has been a key step in the synthesis of more complex bioactive molecules. sarpublication.com The exploration of phenyl-substituted pyridazin-3-ones has also led to the identification of inhibitors of c-Met kinase, a target in cancer therapy. researchgate.net These examples underscore the importance of the C-6 phenyl ring as a modifiable component for the rational design of pyridazinone-based therapeutic agents.

Strategies for Introducing Novel Pharmacophores

To further enhance the therapeutic potential and target specificity of the this compound scaffold, various strategies have been employed to introduce novel pharmacophores. These approaches often involve the hybridization of the pyridazinone core with other heterocyclic systems or the incorporation of specific chemical moieties known to possess distinct biological activities.

Hybridization with Other Heterocyclic Systems (e.g., Triazine, Oxazole, Imidazole)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively utilized to create novel pyridazinone derivatives with enhanced or dual biological activities. The fusion or linkage of the pyridazinone ring with other heterocyclic systems like triazine, oxazole, and imidazole (B134444) has yielded promising results.

For instance, the combination of pyridazinone with a triazine ring has been explored, leading to the development of pyridazino-triazine derivatives with potential biological applications. mdpi.comnih.gov Similarly, hybridization with imidazole and triazole has been investigated, resulting in pyridazinone-imidazole/triazole hybrids that have shown anticonvulsant properties. researchgate.net The rationale behind this approach is to leverage the known biological activities of these heterocyclic systems to create synergistic or novel therapeutic effects. The synthesis of pyridazinone-benzimidazole hybrids is another example of this strategy, aiming to develop new anticonvulsant agents. nih.govmdpi.com Furthermore, the incorporation of an oxadiazole ring, an isomer of oxazole, has led to the development of oxadiazole-pyridazinone derivatives with antimicrobial and antioxidant activities.

Incorporation of Sulfur-Containing Moieties (e.g., Mercapto, Thione)

The introduction of sulfur-containing functional groups, such as mercapto (-SH) and thione (C=S), into the pyridazinone scaffold represents another important strategy for modifying its physicochemical properties and biological activity. These moieties can alter the electronic distribution of the molecule and provide additional points of interaction with biological targets.

The synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones has been reported, demonstrating a method to introduce a mercapto group at the C-4 position. researchgate.net This functional group can act as a nucleophile or a metal chelator, potentially influencing the compound's mechanism of action.

Furthermore, the conversion of the carbonyl group at the C-3 position to a thione group leads to the formation of pyridazinethiones. The synthesis of these sulfur analogs has been described, and they serve as versatile intermediates for the creation of fused heterocyclic systems, such as pyridazino-thiazines. nih.govsarpublication.com The presence of the thione group can significantly impact the molecule's reactivity and its ability to engage in specific interactions, such as hydrogen bonding and metal coordination, which can be crucial for biological activity. For example, thiadiazole-fused pyridazine (B1198779) derivatives have been synthesized from a pyridazinone precursor, showcasing the utility of sulfur-containing intermediates. mdpi.com

Structure-Based Design Principles Applied to Pyridazinones for Target Specificity

The rational design of pyridazinone derivatives with high target specificity relies heavily on structure-based design principles. This approach involves leveraging the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. By understanding the key interactions between a ligand and its receptor, medicinal chemists can strategically modify the pyridazinone scaffold to optimize these interactions.

A key aspect of structure-based design is the identification and targeting of specific binding pockets within the receptor. For example, in the development of pyridazinone-based inhibitors of fatty acid-binding protein 4 (FABP4), computational docking studies can be used to predict the binding mode of the ligands and guide the synthesis of new analogs with improved affinity. The optimization of a pyridazinone scaffold for a specific target like FABP4 often involves iterative cycles of design, synthesis, and biological evaluation to refine the structure-activity relationship.

Multi-target drug design is another strategy that has been applied to pyridazinone derivatives. This approach aims to design a single molecule that can interact with multiple biological targets involved in a disease pathway. For instance, a multi-target rationale has been employed in the design of pyridazinone derivatives that act as inhibitors of several kinases, which are important targets in cancer therapy. This strategy can lead to more effective treatments by simultaneously modulating multiple pathways involved in the disease. The successful application of structure-based design principles is crucial for the development of next-generation pyridazinone-based drugs with enhanced efficacy and reduced side effects.

Mechanistic Insights into Molecular Targets and Biological Pathways

Modulation of Enzyme Activity

The interaction of pyridazin-3(2H)-one derivatives with various enzymes is a primary mechanism through which they exert their biological effects. These interactions range from the inhibition of enzymes involved in inflammation to those regulating cardiovascular function and metabolic processes.

The cyclooxygenase (COX) enzymes are key players in the conversion of arachidonic acid into prostaglandins, mediators of inflammation, pain, and fever. While the constitutive COX-1 isoform is involved in maintaining gastric mucosa and kidney function, the inducible COX-2 isoform is upregulated at sites of inflammation. Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.

The pyridazine (B1198779) nucleus has been identified as a promising scaffold for the development of selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with a reduced risk of ulcerogenic complications. Research has focused on designing pyridazine-based compounds that can selectively fit into the active site of the COX-2 enzyme. The structural features of these derivatives allow for specific interactions within the COX-2 binding pocket, which is slightly larger and more accommodating than the COX-1 active site. This selectivity is a critical aspect of their mechanism, offering a more targeted approach to anti-inflammatory therapy.

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating various cellular processes. PDE-III, in particular, is a key target for cardiovascular diseases. Inhibition of PDE-III in cardiac and vascular smooth muscle cells leads to an increase in intracellular cAMP levels.

This elevation of cAMP results in two primary effects: an increase in cardiac contractility (positive inotropy) and vasodilation. This dual action is known as an inodilatory effect. Pyridazin-3(2H)-one derivatives have been extensively investigated as PDE-III inhibitors. nih.gov By blocking the degradation of cAMP, these compounds enhance the activation of protein kinase A (PKA), leading to the phosphorylation of calcium channels and other proteins. This ultimately results in increased calcium influx and stronger myocardial contraction, alongside the relaxation of vascular smooth muscles, which reduces both preload and afterload on the heart. nih.gov

Fatty acid-binding protein 4 (FABP4), also known as A-FABP, is predominantly expressed in adipocytes and macrophages. It plays a crucial role in fatty acid trafficking and is implicated in various metabolic disorders, including insulin resistance, atherosclerosis, and diabetes. nih.gov Consequently, FABP4 has emerged as an important therapeutic target.

The pyridazin-3(2H)-one scaffold has been successfully utilized to develop novel and potent FABP4 inhibitors. nih.govsemanticscholar.org Through computational design and chemical synthesis, researchers have created derivatives that effectively bind to the ligand-binding pocket of FABP4. These inhibitors compete with endogenous fatty acids, thereby modulating lipid metabolism and inflammatory pathways. The inhibitory activity of several pyridazinone-based compounds against FABP4 has been quantified, demonstrating their potential in addressing metabolic diseases. sciforum.netmdpi.com

| Compound | Target | IC50 (µM) | Reference |

| Derivative 4b | FABP4 | low µM range | sciforum.net |

| Derivative 22 | FABP4 | low µM range | sciforum.net |

| Derivative 25a | FABP4 | low µM range | sciforum.net |

| Derivative 30b | FABP4 | low µM range | sciforum.net |

| Various Pyridazinone Derivatives | FABP4 | 2.97 to 23.18 | mdpi.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond the well-studied targets of COX, PDE, and FABP4, the pyridazin-3(2H)-one core is known to interact with a diverse range of other enzymes. The versatility of this chemical scaffold allows for modifications that can target various enzymatic pathways, highlighting its broad therapeutic potential.

Studies have revealed that different derivatives of pyridazinone can act as inhibitors for several other classes of enzymes, including:

Poly (ADP-ribose) polymerase (PARP)

Dihydrofolate reductase (DHFR)

B-Raf proto-oncogene, serine/threonine kinase (B-RAF)

Bruton's tyrosine kinase (BTK)

Fibroblast growth factor receptor (FGFR)

FER tyrosine kinase (FER)

Tubulin polymerization nih.gov

These interactions underscore the broad applicability of the pyridazinone structure in developing targeted therapies for conditions ranging from cancer to various inflammatory and proliferative disorders.

Interaction with Cellular Receptors and Signal Transduction Pathways

In addition to direct enzyme modulation, pyridazin-3(2H)-one derivatives can interact with cellular receptors, influencing signal transduction pathways that are fundamental to physiological and pathological processes.

Adrenoceptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine. They are subdivided into α and β types, each with further subtypes (e.g., α1, α2). These receptors are critically involved in regulating cardiovascular function, neurotransmission, and various metabolic processes.

Research has demonstrated that certain pyridazin-3(2H)-one derivatives possess an affinity for both α1 and α2-adrenoceptors. researchgate.netnih.gov A study involving radioligand receptor binding assays evaluated a series of these compounds and found that they displayed significant affinity for α1-adrenoceptors, with some Ki values in the subnanomolar range. The study also confirmed their interaction with α2-adrenoceptors. nih.gov The affinity and selectivity of these compounds can be modulated by the length of an alkyl chain used as a spacer in the molecule, indicating that specific structural modifications can fine-tune their interaction with different adrenoceptor subtypes. nih.gov This interaction with adrenoceptors suggests a potential mechanism for influencing blood pressure and neuronal signaling pathways.

Neurotransmitter System Modulation (e.g., Serotonergic, Noradrenergic, Dopaminergic)

The pyridazinone core is a key structural feature in a number of compounds designed to interact with the central nervous system. A significant mechanism through which these compounds are thought to modulate neurotransmitter systems is via the inhibition of monoamine oxidases (MAO), particularly MAO-B. nih.govmdpi.comresearchgate.netnih.gov These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. nih.gov By inhibiting MAO-B, the levels of these neurotransmitters in the brain can be increased, which is a therapeutic strategy for conditions like Parkinson's disease. nih.gov

While direct studies on 4-Methyl-6-phenylpyridazin-3(2H)-one are limited, extensive research on other pyridazinone derivatives has demonstrated their potential as selective and reversible MAO-B inhibitors. mdpi.comresearchgate.netnih.gov For instance, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzalhydrazone) derivatives were synthesized and showed potent and selective MAO-B inhibition. nih.gov The selectivity for MAO-B over MAO-A is a critical feature, as it reduces the risk of hypertensive crisis associated with the consumption of tyramine-rich foods, a major drawback of non-selective MAO inhibitors. nih.gov

Kinetic studies on these pyridazinone analogs have revealed a competitive and reversible mode of inhibition for MAO-B. mdpi.comresearchgate.netnih.gov This reversibility is another advantageous characteristic, suggesting a lower potential for drug-drug interactions compared to irreversible inhibitors. mdpi.com The structure-activity relationship (SAR) studies of these derivatives indicate that the nature and position of substituents on the phenyl ring attached to the pyridazinone core significantly influence their inhibitory potency and selectivity. researchgate.net

Although specific data for this compound is not yet available, the existing body of evidence strongly suggests that its pyridazinone scaffold could confer MAO-B inhibitory activity, thereby modulating dopaminergic, and to a lesser extent, serotonergic and noradrenergic pathways. Further enzymatic assays are required to confirm this hypothesis and to quantify the specific inhibitory potential of this compound.

Modulation of Signal Transduction Pathways via Receptor Interactions

Beyond enzymatic inhibition, pyridazinone derivatives have been shown to interact with specific cell surface receptors, thereby modulating intracellular signal transduction pathways. A notable example is the agonistic activity of certain 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones on formyl peptide receptors (FPRs), particularly FPR1 and FPRL1 (FPR2). nih.gov These G protein-coupled receptors are primarily expressed on phagocytic leukocytes and play a crucial role in the innate immune response and inflammation. nih.gov

Upon activation by agonists, FPRs trigger a cascade of intracellular events, including the mobilization of intracellular calcium ([Ca2+]i) and the activation of pathways leading to chemotaxis. nih.gov Studies on a series of 6-methyl-pyridazin-3(2H)-one derivatives have demonstrated their ability to elicit a robust increase in [Ca2+]i in human neutrophils and in cell lines engineered to express FPR1 and FPRL1. nih.gov

The structure-activity relationship of these compounds reveals that substitution at the 2 and 4 positions of the pyridazinone ring is critical for their agonist activity. Specifically, an acetamide side chain at the N-2 position and a substituted benzyl (B1604629) group at the C-4 position were found to be important for potent agonism. nih.gov While the subject compound, this compound, has a different substitution pattern (methyl at C-4 and phenyl at C-6), the established affinity of the pyridazinone core for FPRs suggests a potential for interaction. It is plausible that this compound could act as a modulator of FPR signaling, although its specific activity as an agonist or antagonist would need to be experimentally determined.

The following table summarizes the activity of a representative pyridazinone derivative on formyl peptide receptors.

| Compound | Target Receptor | Activity (EC50) | Cellular Response |

| Mixed FPR1/FPRL1 agonist (14h) | FPR1/FPRL1 | 0.6 µM | Chemotaxis in human neutrophils |

Data extracted from a study on 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones. nih.gov

Mechanisms of Antimicrobial Activity (e.g., against specific bacterial proteins like E. coli MurB)

The pyridazinone scaffold has been identified as a promising pharmacophore in the development of new antimicrobial agents. Several studies have reported the synthesis and evaluation of pyridazinone derivatives against a range of bacterial pathogens, including Escherichia coli. nih.gov However, the precise molecular mechanisms underlying their antibacterial action are not yet fully elucidated for many of these compounds.

One of the key targets in bacterial cell wall biosynthesis is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme catalyzes a crucial step in the formation of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell death.

While there is no direct evidence to date specifically linking this compound to the inhibition of E. coli MurB, the broader class of pyridazinone-containing compounds has been investigated for its antibacterial properties. For instance, various Schiff bases derived from 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have demonstrated activity against E. coli. nih.gov The mechanism of this activity is still under investigation, and it is possible that it involves the inhibition of essential bacterial enzymes like MurB.

Further research, including enzymatic assays and structural biology studies, is necessary to determine if this compound or its derivatives can indeed bind to and inhibit E. coli MurB or other critical bacterial proteins.

Antiviral Mechanisms (e.g., targeting SARS-CoV-2 proteases)

The global search for effective antiviral agents has led to the screening of vast libraries of chemical compounds against key viral targets. For SARS-CoV-2, the main protease (Mpro or 3CLpro) is an essential enzyme for viral replication and has been a primary focus for the development of inhibitors. mdpi.comresearchgate.netencyclopedia.pub This protease is responsible for cleaving the viral polyproteins into functional non-structural proteins. mdpi.com

Numerous in silico and in vitro screening efforts have been undertaken to identify small molecules that can inhibit SARS-CoV-2 Mpro. researchgate.net These studies have explored a wide range of chemical scaffolds. However, at present, there is no specific published research that identifies this compound as an inhibitor of SARS-CoV-2 proteases.

The development of SARS-CoV-2 Mpro inhibitors has largely focused on peptidomimetic compounds that mimic the natural substrate of the enzyme, as well as non-peptidic small molecules. mdpi.com While the pyridazinone scaffold is versatile and has been incorporated into a wide array of biologically active molecules, its potential as a core structure for SARS-CoV-2 protease inhibitors remains to be systematically explored. Future high-throughput screening campaigns or computational docking studies could potentially reveal an interaction between this compound or related pyridazinones and viral proteases.

Applications of 4 Methyl 6 Phenylpyridazin 3 2h One and Its Derivatives in Organic Synthesis

Role as Synthetic Building Blocks for More Complex Organic Molecules

The 4-Methyl-6-phenylpyridazin-3(2H)-one core is a privileged starting point for the synthesis of intricate molecular architectures. The inherent reactivity of the pyridazinone ring allows for modifications at several positions, enabling chemists to systematically build complexity. Derivatives of this scaffold have been employed in the synthesis of a variety of complex organic molecules, including those with potential therapeutic applications.

Research has demonstrated that the pyridazinone nucleus can be elaborated through various chemical transformations. For instance, new series of 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives have been synthesized as part of efforts to discover new anticancer agents researchgate.net. Similarly, the core structure has been used to develop novel inhibitors for enzymes like DYRK1A and Fatty Acid Binding Protein 4 (FABP4), showcasing its utility in medicinal chemistry and drug design nih.govnih.govsemanticscholar.org. In these syntheses, the pyridazinone moiety serves as the central framework onto which various substituents and functional groups are introduced to modulate biological activity.

The synthesis of these complex molecules often involves multi-step reaction sequences starting from a basic pyridazinone derivative. The versatility of this starting material allows for the introduction of diverse chemical functionalities, leading to the creation of large libraries of compounds for screening and development.

Table 1: Examples of Complex Molecules Synthesized from Pyridazinone Scaffolds

| Starting Scaffold Type | Synthesized Molecule Class | Application/Target |

|---|---|---|

| Pyridazin-3(2H)-one | Pyridazino[4,5-b]indol-4-ones | DYRK1A Inhibitors |

| 6-Phenylpyridazin-3(2H)-one | Piperazine-substituted pyridazinones | Anticancer Agents |

Use in Heterocyclic Annulation and Ring-Forming Reactions

The pyridazinone ring is an excellent substrate for annulation reactions, which involve the fusion of an additional ring onto the existing heterocyclic core. These ring-forming reactions are a powerful strategy for creating novel, polycyclic heterocyclic systems that are often difficult to synthesize through other methods. The resulting fused structures frequently exhibit unique chemical properties and biological activities.

Numerous studies have utilized pyridazinone derivatives to construct a variety of fused heterocyclic systems. For example, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone has been used as a synthon to prepare annelated 1,2,3-selena/thiadiazoles and 2H-diazaphospholes through cyclocondensation and oxidative cyclization reactions mdpi.comnih.gov. Other research has shown that 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be converted into fused systems like pyridazinotriazines and pyridazino[3,4-b] nih.govscholarsresearchlibrary.comthiazines nih.govmdpi.com. These transformations typically involve reacting the pyridazinone derivative with bifunctional reagents, leading to the formation of one or more new rings.

The ability to participate in such a diverse range of ring-forming reactions underscores the synthetic utility of the this compound framework as a versatile platform for generating novel chemical entities.

Table 2: Heterocyclic Annulation Reactions Involving Pyridazinone Derivatives

| Pyridazinone Precursor | Reagent(s) | Fused Heterocyclic Product |

|---|---|---|

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | Selenium Dioxide | Selenadiazolopyridazine |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | Thionyl Chloride | Thiadiazolopyridazine |